High Optical Purity (≥90% ee) vs. Racemic Mixture (0% ee)
The patented process for synthesizing (R)-1-(4-trifluoromethylphenyl)ethylamine achieves an enantiomeric excess (ee) of at least 90%, a critical specification for chiral building blocks used in asymmetric synthesis of pharmaceuticals [1]. In contrast, the racemic mixture (CAS 15996-84-6) has an ee of 0%, making it unsuitable for applications demanding stereochemical fidelity . While the (S)-enantiomer is also available with high optical purity, its use is dictated by the specific stereochemical requirements of the target molecule.
Supports chiral fidelity in asymmetric synthesis
Patented asymmetric imine reduction; (S)-enantiomer also available
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥ 90% ee |
| Comparator Or Baseline | Racemic 1-(4-(trifluoromethyl)phenyl)ethanamine (CAS 15996-84-6): 0% ee |
| Quantified Difference | ≥ 90% absolute difference in chiral purity |
| Conditions | Patented synthetic route using asymmetric reduction of an imine intermediate |
Why This Matters
This high optical purity is essential for downstream synthesis of enantiomerically pure APIs, directly impacting pharmacological activity and regulatory compliance, thus justifying procurement of the specific (R)-enantiomer.
- [1] Central Glass Co Ltd. (2003). Optically active (R)-1-(4-trifluoromethylphenyl)ethylamine. US Patent Application US20040024253A1. View Source
